molecular formula C19H30ClN B12744694 N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride CAS No. 86840-00-8

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride

Cat. No.: B12744694
CAS No.: 86840-00-8
M. Wt: 307.9 g/mol
InChI Key: FVRBFKVLDCKYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-phenylspiro(55)undecan-2-amine hydrochloride is a chemical compound known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

The synthesis of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves several steps. One common method includes the reaction of 4-phenylbutan-2-one with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and then purifying the product through crystallization or chromatography. Industrial production methods may involve more efficient catalytic processes and large-scale reactors to optimize yield and purity .

Chemical Reactions Analysis

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N,N-Dimethyl-4-phenylspiro(5.5)undecan-2-amine hydrochloride can be compared with other spiro compounds, such as:

This compound stands out due to its specific combination of substituents and its potential for diverse applications in research and industry.

Properties

CAS No.

86840-00-8

Molecular Formula

C19H30ClN

Molecular Weight

307.9 g/mol

IUPAC Name

N,N-dimethyl-2-phenylspiro[5.5]undecan-4-amine;hydrochloride

InChI

InChI=1S/C19H29N.ClH/c1-20(2)18-13-17(16-9-5-3-6-10-16)14-19(15-18)11-7-4-8-12-19;/h3,5-6,9-10,17-18H,4,7-8,11-15H2,1-2H3;1H

InChI Key

FVRBFKVLDCKYAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(CC2(C1)CCCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.